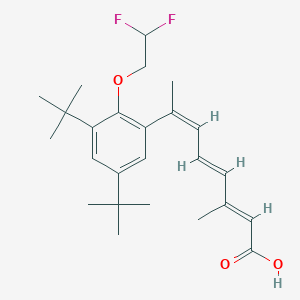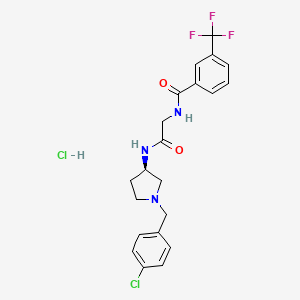
テルチアピン-Q
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tertiapin-Q is a synthetic peptide toxin derived from the venom of the honeybee (Apis mellifera). It is a highly selective blocker of inwardly rectifying potassium channels, specifically targeting the G protein-coupled inwardly rectifying potassium channels (GIRK1/4) and renal outer medullary potassium channels (ROMK1). Tertiapin-Q has gained significant attention in scientific research due to its potent inhibitory effects on these channels, making it a valuable tool for studying various physiological processes and potential therapeutic applications .
科学的研究の応用
Tertiapin-Q has a wide range of scientific research applications, including:
Cardiovascular Research: Tertiapin-Q is used to study the role of GIRK channels in cardiac function, particularly in the regulation of heart rate and atrioventricular conduction.
Neuroscience: Tertiapin-Q is employed to investigate the role of GIRK channels in neuronal excitability and neurotransmission.
Drug Development: The compound is used in drug development research to identify and characterize new potassium channel modulators, aiding in the discovery of novel therapeutic agents.
作用機序
Target of Action
Tertiapin-Q is a high-affinity blocker for inward-rectifier potassium channels . It binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . These channels are integral components of neuronal activity, contributing to the maintenance of the resting potential, the duration of the action potential, and neuronal excitability .
Mode of Action
Tertiapin-Q interacts with its targets by binding specifically to different subunits of the inward rectifier potassium channel . It induces a dose-dependent block of the potassium current . It is thought that Tertiapin-Q binds to the Kir channel with its α-helix situated at the C-terminal of the peptide, thereby blocking the channel .
Biochemical Pathways
The primary biochemical pathway affected by Tertiapin-Q involves G-protein–gated inwardly rectifying potassium (GIRK) channels . These channels are inhibited by μ-opioid receptors (MORs), which are G-protein–coupled receptors . The inhibition of GIRK channels contributes to the modulation of respiratory depression by MORs .
Pharmacokinetics
It is known that tertiapin-q is a stable derivative of the bee venom toxin tertiapin , suggesting that it may have similar ADME properties
Result of Action
The primary result of Tertiapin-Q’s action is the modulation of heart rate and atrioventricular conduction . In mouse models of primary bradycardia, Tertiapin-Q significantly improved heart rate . It also improved cardiac conduction . In addition, Tertiapin-Q contributes to the modulation of respiratory depression by MORs .
生化学分析
Biochemical Properties
Tertiapin-Q interacts with GIRK1/4 and ROMK1 channels, blocking them with high affinity . This interaction is crucial in biochemical reactions, particularly those involving potassium ion transport .
Cellular Effects
Tertiapin-Q has significant effects on various types of cells and cellular processes. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia . It also inhibits the G-protein-activated K+ current (IKACh), which can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tertiapin-Q exerts its effects at the molecular level by binding to GIRK1/4 and ROMK1 channels with high affinity . This binding interaction results in the inhibition of these channels, leading to changes in potassium ion transport, which can subsequently influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tertiapin-Q have been observed to change over time. For instance, it has been shown to significantly improve the heart rate of certain mouse models over time . Information on the product’s stability and degradation is currently limited.
Dosage Effects in Animal Models
The effects of Tertiapin-Q have been studied in animal models, particularly in mice. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia
Metabolic Pathways
Tertiapin-Q is involved in metabolic pathways related to potassium ion transport . It interacts with GIRK1/4 and ROMK1 channels, which play a crucial role in these pathways .
Transport and Distribution
Tertiapin-Q is transported and distributed within cells and tissues through its interaction with GIRK1/4 and ROMK1 channels . These channels are involved in potassium ion transport, which can influence the localization or accumulation of Tertiapin-Q .
Subcellular Localization
The subcellular localization of Tertiapin-Q is likely associated with the GIRK1/4 and ROMK1 channels it interacts with . These channels are typically located in the cell membrane, suggesting that Tertiapin-Q may also be localized in this region
準備方法
Synthetic Routes and Reaction Conditions
Tertiapin-Q is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The sequence of tertiapin-Q is as follows: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2, with disulfide bridges between Cys3-Cys14 and Cys5-Cys18 .
Industrial Production Methods
Industrial production of tertiapin-Q involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity (>98%). The lyophilized peptide is then stored under controlled conditions to maintain its stability and biological activity .
化学反応の分析
Types of Reactions
Tertiapin-Q primarily undergoes binding interactions with potassium channels rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to block specific potassium channels through high-affinity binding.
Common Reagents and Conditions
The synthesis of tertiapin-Q involves standard reagents used in peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The disulfide bridges are formed through oxidation reactions under controlled conditions .
Major Products Formed
The major product formed from the synthesis of tertiapin-Q is the peptide itself, with the correct sequence and disulfide bridges ensuring its biological activity. No significant by-products are typically formed if the synthesis and purification processes are properly controlled .
類似化合物との比較
Similar Compounds
Tertiapin: The parent compound from which tertiapin-Q is derived.
Flupirtine: A non-opioid analgesic that activates GIRK channels and has been studied for its effects on neuronal excitability.
Uniqueness of Tertiapin-Q
Tertiapin-Q is unique due to its high selectivity and potency in blocking GIRK1/4 and ROMK1 channels. Its stability and specificity make it a valuable tool for studying the physiological roles of these
特性
CAS番号 |
252198-49-5 |
|---|---|
分子式 |
C106H175N35O24S4 |
分子量 |
2452.0 g/mol |
IUPAC名 |
(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |
InChI |
InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |
InChIキー |
GMZAXHIZSCRCHM-MIPBWYARSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC |
外観 |
White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Leu-Cys3-Asn-Cys5-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys14-Trp-Lys-Lys-Cys18-Gly-Lys-Lys-NH2Disulfide bonds: Cys3-Cys14 and Cys5-Cys18Length (aa): 21 |
製品の起源 |
United States |
Q1: What is the primary molecular target of tertiapin-Q?
A1: Tertiapin-Q primarily targets inward-rectifier potassium (Kir) channels, particularly the ROMK1 (Kir1.1) and GIRK (Kir3) channel subfamilies. [, , , ]
Q2: How does tertiapin-Q interact with its target channels?
A2: Tertiapin-Q inhibits Kir channels by binding to their external vestibule, effectively blocking the pore through which potassium ions flow. [, ] This binding involves the alpha-helical domain of tertiapin-Q, with histidine 12 playing a crucial role in pore blockage. [] The interaction is a bimolecular reaction, meaning one tertiapin-Q molecule binds to one channel. []
Q3: What are the downstream effects of tertiapin-Q binding to Kir channels?
A3: By blocking Kir channels, tertiapin-Q prevents the outward flow of potassium ions. This inhibition leads to membrane depolarization, increased neuronal excitability, and altered cellular signaling. [, , , ] For instance, tertiapin-Q blocks the action potential after hyperpolarization (AHP) and increases action potential duration in dorsal root ganglion (DRG) neurons. [] In the heart, it can suppress atrial tachyarrhythmias. []
Q4: What is the molecular formula and weight of tertiapin-Q?
A4: The research articles provided do not explicitly state the molecular formula and weight of tertiapin-Q.
Q5: What structural features distinguish tertiapin-Q from its parent compound, tertiapin?
A5: Tertiapin-Q is an oxidation-resistant mutant of tertiapin, where the methionine residue is replaced with a glutamine residue. This substitution enhances its stability without significantly altering its binding affinity for ROMK1 and GIRK1/4 channels. []
Q6: How does the structure of tertiapin-Q contribute to its selectivity for certain Kir channels?
A6: Computational modeling studies suggest that the unique structure of the rKir1.1 channel vestibule, particularly the hydrophobic protrusions formed by Phe146 and Phe148, allows a precise interaction with tertiapin-Q, while potentially hindering the binding of other classical animal toxins. []
Q7: How do modifications to the tertiapin-Q structure affect its activity?
A7: Modifications to the tertiapin-Q structure can significantly impact its channel-blocking activity and binding affinity. For example:
- Replacing histidine 12 with alanine reduces the binding affinity for ROMK1. []
- Replacing histidine 12 with lysine (tertiapin-KQ) enhances binding affinity for ROMK1 and minimizes pH sensitivity. []
- A single amino acid mutation can increase tertiapin-Q’s binding affinity for Kir2.1 by five orders of magnitude. []
Q8: What is the role of tertiapin-Q in studying the physiological functions of Kir channels?
A8: Tertiapin-Q has proven to be a valuable tool for investigating the physiological roles of Kir channels in various tissues and systems, including:
- Heart: Investigating the contribution of Kir channels to atrial tachycardia remodeling and contractile dysfunction. [, ]
- Kidney: Examining the role of Kir channels in regulating renal vascular tone, potassium excretion, and blood pressure. [, , ]
- Nervous system: Studying the involvement of Kir channels in neuronal excitability, synaptic plasticity, and cognitive function. [, , , ]
- Pulmonary veins: Studying the role of Kir channels in the excitability of pulmonary veins. []
Q9: What types of in vitro and in vivo models have been used to study tertiapin-Q?
A9: Various experimental models have been employed to investigate the effects of tertiapin-Q, including:
- Two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant Kir and BK channels []
- Patch-clamp recordings in isolated cardiomyocytes [, ]
- Patch-clamp recordings in cultured DRG neurons [, ]
- Cell culture studies using human embryonic kidney (HEK) 293 cells transfected with Kir channels []
- Studies in anesthetized rabbits examining the role of Kir channels in the hypotensive effect of imidazoline-like drugs []
- Experiments in rats and mice to investigate the role of Kir channels in opioid-induced respiratory depression []
- Rodent models of diabetes to study the impact of tertiapin-Q on renal function [, ]
Q10: What are the limitations of using tertiapin-Q in research?
A11: - Limited subtype selectivity: While tertiapin-Q preferentially targets certain Kir channels, it does not exhibit absolute selectivity. Developing analogs with higher subtype specificity remains an area of active research. - pH sensitivity: Tertiapin-Q's inhibitory effect on ROMK1 is influenced by extracellular pH, primarily due to the histidine residue at position 12. [] This sensitivity can complicate interpretation of results, particularly in systems where pH fluctuates. - Limited information on long-term effects: The majority of studies focus on the acute effects of tertiapin-Q. More research is needed to understand its long-term impact on cellular function and viability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)









![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
